

Balanol molecular flexibility kinase binding

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Compound Focus: Balanol

CAS No.: 63590-19-2

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Selectivity Across Protein Kinases

Despite targeting the conserved ATP-binding site, **balanol** exhibits significant variability in its inhibition of different serine/threonine kinases [1] [2]. The following table compares its binding affinity across a panel of kinases, demonstrating its limited selectivity in its natural form and how specific modifications can alter this profile.

Protein Kinase	Balanol (1) K_d (nM)	Balanol (1) ΔG° (kcal·mol ⁻¹)	(5S)-F Analogue (1c) K_d (nM)	(5S)-F Analogue (1c) ΔG° (kcal·mol ⁻¹)
PKA	5.9 ± 0.5 [3]	-11.30 ± 0.05 [3]	6.4 ± 0.1 [3]	-11.25 ± 0.01 [3]
PKCε	0.73 ± 0.06 [3]	-12.54 ± 0.05 [3]	0.4 ± 0.02 [3]	-12.90 ± 0.03 [3]
PKCα, β, γ	Potent inhibition (K_i ~ 4 nM) [1]	-	-	-
CaMKII	Weaker inhibition (K_i = 742 nM) [1]	-	-	-
Erk1	No significant inhibition [1]	-	-	-

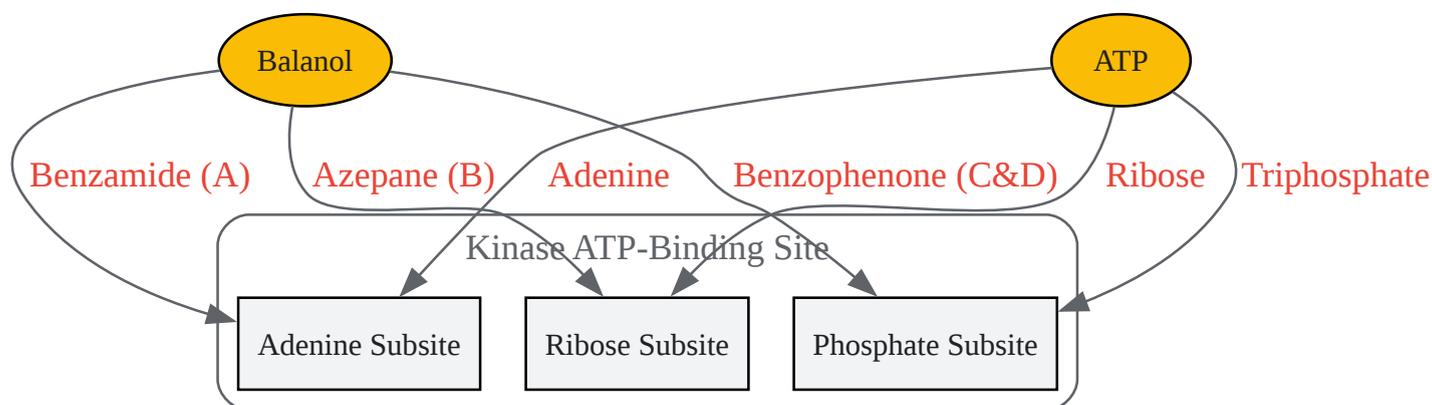
This selectivity arises because **balanol**'s flexibility allows it to exploit subtle differences in the dynamics and microenvironments of various kinase ATP-binding pockets [1] [4]. For example, the glycine-rich loop and other non-conserved residues undergo induced-fit movements to accommodate the inhibitor, and the extent of these rearrangements differs between kinases [1].

Experimental Insights

The data on **balanol**'s binding and selectivity are derived from several key experimental and computational methodologies.

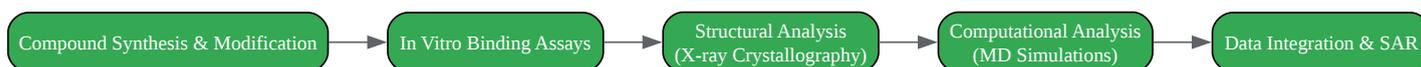
- **Experimental Binding Assays:** The primary method for determining binding affinity (K_D) and inhibition constants (K_i) is through **competitive activity assays** [2]. In these experiments, the kinase is incubated with **balanol** and a known substrate. By measuring the rate of substrate phosphorylation in the presence of varying concentrations of **balanol** and ATP, researchers can determine how effectively **balanol** competes with ATP for the binding site. The fact that **balanol**'s inhibition can be overcome by high ATP concentrations confirms its competitive mechanism [5] [2].
- **Computational Modeling: Molecular Dynamics (MD) Simulations** are used to understand the atomic-level details of binding. In these simulations, the **balanol**-kinase complex is modeled in a simulated solvent environment, and the movements of every atom are calculated over time. This reveals the **flexibility of both the ligand and the protein**, key water-mediated interactions, and the specific residues involved in binding [3] [4]. Correctly assigning the charge states of **balanol**'s ionizable groups (e.g., the azepane nitrogen and benzophenone carboxylate) is critical for obtaining accurate binding energy estimates from these simulations [3].
- **Structural Biology: X-ray Crystallography** has provided the most direct evidence for **balanol**'s binding mode. The solved crystal structure of **balanol** in complex with the PKA catalytic subunit visually shows how the different moieties of **balanol** occupy the ATP-binding cleft and interact with surrounding residues [1].

The relationship between **balanol**'s structural domains and the kinase ATP-binding site can be visualized as follows:



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The experimental workflow for investigating **balanol's** binding is summarized below:



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